molecular formula C21H29N3O4 B5576342 2-cyclohexyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylacetamide

2-cyclohexyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylacetamide

Cat. No.: B5576342
M. Wt: 387.5 g/mol
InChI Key: ZYGZTPNIWJZZIM-UHFFFAOYSA-N
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Description

2-cyclohexyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylacetamide is a useful research compound. Its molecular formula is C21H29N3O4 and its molecular weight is 387.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 387.21580641 g/mol and the complexity rating of the compound is 486. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Synthesis and Derivative Formation : The reaction of various substituted heterocycles with formyl-cyclanediones and benzoxazines has been studied to produce derivatives with potential biological activities. These reactions result in the formation of aminomethylene derivatives and quinazolinones, highlighting the chemical versatility of related compounds (Strakovs et al., 2002).

  • Synthesis Techniques : Efficient synthesis methods have been developed for N1-substituted hexahydro-3-quinolinecarboxamides, demonstrating the capacity for structural diversification and potential for pharmacological application enhancement (Yermolayev et al., 2008).

Biological Activities and Potential Applications

  • Antibacterial and Anti-Enzymatic Properties : Certain derivatives, specifically N-substituted oxadiazole compounds, have shown promising antibacterial activity against both gram-negative and gram-positive bacteria. Their molecular docking with enzymes like α-chymotrypsin offers insights into their mode of action and potential therapeutic applications (Siddiqui et al., 2014).

  • α-Glucosidase Inhibitory Potential : The synthesis of N-aryl/aralkyl derivatives of oxadiazole has led to compounds with significant α-glucosidase inhibitory potential. These findings suggest potential applications in managing conditions like diabetes, with structural analysis and molecular modeling providing further insights into their action mechanisms (Iftikhar et al., 2019).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. For example, if this compound is designed to inhibit a particular enzyme, the oxadiazole ring and the dimethoxyphenyl group could be involved in binding to the active site of the enzyme .

Future Directions

Future research on this compound could involve studying its biological activity, optimizing its synthesis, and investigating its mechanism of action. This could potentially lead to the development of new pharmaceuticals or other useful compounds .

Properties

IUPAC Name

2-cyclohexyl-N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O4/c1-4-24(20(25)12-15-8-6-5-7-9-15)14-19-22-21(23-28-19)16-10-11-17(26-2)18(13-16)27-3/h10-11,13,15H,4-9,12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGZTPNIWJZZIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=NC(=NO1)C2=CC(=C(C=C2)OC)OC)C(=O)CC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.